2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol belongs to the class of benzotriazole based UV absorbers and UV filters, which can be used in cosmetics and personal care products, such as shampoos, body lotions and sunscreens.
5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole, also known as 2, 4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol or 2-(5-chloro-2H-benzotriazol-2-yl)-4, 6-bis(1, 1-dimethylethyl)phenol, 9CI, belongs to the class of organic compounds known as phenyl-1, 2, 3-triazoles. These are organic compounds containing a 1, 2, 3-triazole substituted by a phenyl group. 5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5-chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole is primarily located in the membrane (predicted from logP).
5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole, also known as 2, 4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol or 2-(5-chloro-2H-benzotriazol-2-yl)-4, 6-bis(1, 1-dimethylethyl)phenol, 9CI, belongs to the class of organic compounds known as phenyl-1, 2, 3-triazoles. These are organic compounds containing a 1, 2, 3-triazole substituted by a phenyl group. 5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5-chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
3864-99-1
VCID:
VC21076641
InChI:
InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3
SMILES:
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Molecular Formula:
C20H24ClN3O
Molecular Weight:
357.9 g/mol
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
CAS No.: 3864-99-1
Cat. No.: VC21076641
Molecular Formula: C20H24ClN3O
Molecular Weight: 357.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol belongs to the class of benzotriazole based UV absorbers and UV filters, which can be used in cosmetics and personal care products, such as shampoos, body lotions and sunscreens. 5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole, also known as 2, 4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol or 2-(5-chloro-2H-benzotriazol-2-yl)-4, 6-bis(1, 1-dimethylethyl)phenol, 9CI, belongs to the class of organic compounds known as phenyl-1, 2, 3-triazoles. These are organic compounds containing a 1, 2, 3-triazole substituted by a phenyl group. 5-Chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5-chloro-2-(3, 5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 3864-99-1 |
| Molecular Formula | C20H24ClN3O |
| Molecular Weight | 357.9 g/mol |
| IUPAC Name | 2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol |
| Standard InChI | InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 |
| Standard InChI Key | UWSMKYBKUPAEJQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C |
| Melting Point | 153-154°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator